Ethyl 4-bromo-2-cyano-3-nitrobenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-bromo-2-cyano-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)6-3-4-8(11)9(13(15)16)7(6)5-12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTVNFWJWSFZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of a Benzoic Acid Derivative
The initial step involves nitration of a benzoic acid or benzoate precursor, often ethyl 4-bromobenzoate or ethyl 4-hydroxybenzoate , using a nitrating mixture (concentrated sulfuric acid and nitric acid).
| Parameter | Details |
|---|---|
| Nitrating mixture | Concentrated sulfuric acid + nitric acid (65%) |
| Temperature | 0–2°C initially, then heated to 25–35°C |
| Reaction time | 24–26 hours |
| Yield | Approximately 93–95% with high purity |
Bromination at the Para-Position
Following nitration, bromination is performed to introduce the bromine atom at the para-position relative to the ester group.
| Parameter | Details |
|---|---|
| Reagents | Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine |
| Solvent | Acetic acid or carbon tetrachloride |
| Temperature | Room temperature to 50°C |
| Reaction time | 2–6 hours |
Introduction of the Cyano Group
The cyano group can be introduced via nucleophilic substitution of the bromide with cyanide ion, typically using potassium cyanide.
| Parameter | Details |
|---|---|
| Reagents | Potassium cyanide (KCN) |
| Solvent | Dimethylformamide (DMF) or acetonitrile |
| Temperature | 50–80°C |
| Reaction time | 12–24 hours |
Final Esterification and Purification
If the starting material is a benzoic acid derivative, esterification can be achieved via Fischer esterification:
Benzoic acid + ethanol → Ethyl benzoate + water
Alternatively, if the compound is already an ester, purification involves recrystallization, distillation, or chromatography to obtain high purity.
| Parameter | Details |
|---|---|
| Reagents | Ethanol, sulfuric acid catalyst |
| Temperature | 80–100°C |
| Reaction time | 4–8 hours |
Data Table Summarizing Preparation Methods
| Step | Starting Material | Reagents | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl 4-hydroxybenzoate or ethyl 4-bromobenzoate | HNO₃ + H₂SO₄ | 0–35°C, 24–26h | Ethyl 4-nitrobenzoate | ~93–95% | Regioselective nitration |
| 2 | Ethyl 4-nitrobenzoate | NBS or Br₂ | Room temp, 2–6h | Ethyl 4-bromo- benzoate | ~90–95% | Bromination at para-position |
| 3 | Ethyl 4-bromo- benzoate | KCN | 50–80°C, 12–24h | Ethyl 4-cyano- benzoate | ~85–90% | Nucleophilic substitution |
| 4 | Final intermediate | Ethanol + H₂SO₄ | 80–100°C, 4–8h | Ethyl 4-bromo-2-cyano- benzoate | Purified | Esterification |
Research Findings and Notes
- The synthesis route is optimized for high yield and purity, with reaction parameters carefully controlled to prevent side reactions.
- The nitration step is regioselective, favoring the para-position due to the directing effects of existing substituents.
- Bromination is facilitated by the electron-withdrawing nature of the nitro group, which directs substitution ortho and para, with conditions adjusted to favor the para-position.
- Nucleophilic substitution with potassium cyanide is a standard method for cyanide introduction, with safety precautions due to toxicity.
- Purification techniques such as column chromatography and recrystallization are essential for obtaining analytically pure compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-cyano-3-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzoates.
Reduction: The primary product is the corresponding amine derivative.
Hydrolysis: The main product is 4-bromo-2-cyano-3-nitrobenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-cyano-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level, contributing to its reactivity and potential effects.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Analysis
Key Observations :
- Reactivity : The bromine substituent in the target compound enhances its suitability for nucleophilic aromatic substitution compared to fluorine or hydrogen analogs .
- Polarity: The combined presence of nitro and cyano groups increases polarity, likely reducing solubility in nonpolar solvents relative to ethyl 4-cyanobenzoate .
- Crystallography: Unlike aliphatic nitro-containing esters (e.g., ), the rigid aromatic system of this compound may limit conformational flexibility, affecting crystal packing and hydrogen-bonding patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
